Cas no 5098-15-7 (5-Aminooxazole-4-carbonitrile)

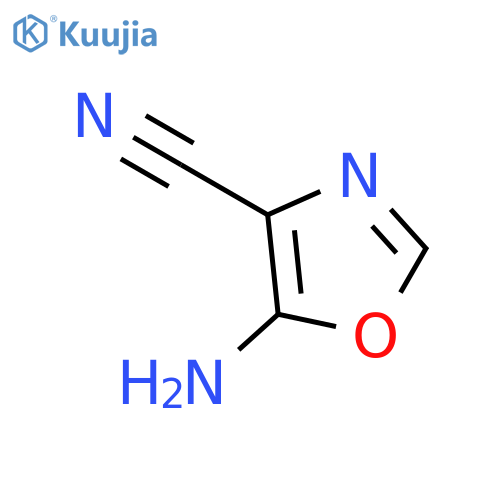

5-Aminooxazole-4-carbonitrile structure

商品名:5-Aminooxazole-4-carbonitrile

5-Aminooxazole-4-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 5-Aminooxazole-4-carbonitrile

- 4-Oxazolecarbonitrile,5-amino-

- 5-amino-1,3-oxazole-4-carbonitrile

- 4-Cyano-5-amino-oxazol

- 4-oxazolecarbonitrile,5-amino

- 5-Amino-4-cyanooxazol

- NSC-133682

- NSC133682

- 5098-15-7

- NSC690691

- SCHEMBL1835153

- AT18602

- EN300-226766

- FT-0752434

- DTXSID60299918

- AKOS006342774

- NSC-690691

- DB-071283

-

- MDL: MFCD16988832

- インチ: InChI=1S/C4H3N3O/c5-1-3-4(6)8-2-7-3/h2H,6H2

- InChIKey: HMBJSRMVCZHYFN-UHFFFAOYSA-N

- ほほえんだ: C(#N)C1=C(N)OC=N1

計算された属性

- せいみつぶんしりょう: 109.02800

- どういたいしつりょう: 109.028

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 127

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 75.8A^2

じっけんとくせい

- 密度みつど: 1.39

- ふってん: 344.4°C at 760 mmHg

- フラッシュポイント: 162.1°C

- 屈折率: 1.556

- PSA: 75.84000

- LogP: 0.70968

5-Aminooxazole-4-carbonitrile セキュリティ情報

5-Aminooxazole-4-carbonitrile 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Aminooxazole-4-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-226766-0.1g |

5-amino-1,3-oxazole-4-carbonitrile |

5098-15-7 | 95% | 0.1g |

$466.0 | 2024-06-20 | |

| Chemenu | CM125500-1g |

5-aminooxazole-4-carbonitrile |

5098-15-7 | 95% | 1g |

$*** | 2023-05-30 | |

| Aaron | AR00DINX-50mg |

5-aminooxazole-4-carbonitrile |

5098-15-7 | 95% | 50mg |

$454.00 | 2025-01-24 | |

| Aaron | AR00DINX-1g |

5-aminooxazole-4-carbonitrile |

5098-15-7 | 95% | 1g |

$1872.00 | 2025-01-24 | |

| A2B Chem LLC | AG29617-5g |

5-Aminooxazole-4-carbonitrile |

5098-15-7 | 95% | 5g |

$4134.00 | 2024-04-19 | |

| Aaron | AR00DINX-500mg |

5-aminooxazole-4-carbonitrile |

5098-15-7 | 95% | 500mg |

$1464.00 | 2025-01-24 | |

| Enamine | EN300-226766-1g |

5-amino-1,3-oxazole-4-carbonitrile |

5098-15-7 | 95% | 1g |

$1343.0 | 2023-09-15 | |

| A2B Chem LLC | AG29617-100mg |

5-Aminooxazole-4-carbonitrile |

5098-15-7 | 95% | 100mg |

$526.00 | 2024-04-19 | |

| A2B Chem LLC | AG29617-1g |

5-Aminooxazole-4-carbonitrile |

5098-15-7 | 95% | 1g |

$1449.00 | 2024-04-19 | |

| 1PlusChem | 1P00DIFL-500mg |

5-aminooxazole-4-carbonitrile |

5098-15-7 | 95% | 500mg |

$1349.00 | 2025-02-26 |

5-Aminooxazole-4-carbonitrile 関連文献

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

5098-15-7 (5-Aminooxazole-4-carbonitrile) 関連製品

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬